N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-17(15-7-5-4-6-8-15)19(24)21-20-23-22-18(26-20)13-14-9-11-16(25-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIHUZWLHXJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazole ring.
Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the phenylbutanamide moiety to the thiadiazole ring. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is with a molecular weight of approximately 367.47 g/mol. The compound features a thiadiazole ring, which is known for its biological activity, and a methoxybenzyl group that enhances its pharmacological properties.
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
- Anti-inflammatory Effects
-
Anticancer Potential
- The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Research on similar thiadiazole derivatives has shown inhibition of tumor growth in various cancer models .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiadiazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In another research effort, the anti-inflammatory effects were assessed using an animal model of arthritis. Administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies are ongoing to evaluate its effects on organ systems and potential adverse effects at various dosages.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a phenylbutanamide moiety.
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide: Similar structure but with a phenylpropanamide group instead of a phenylbutanamide moiety.
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide: Similar structure but with a pentanamide group instead of a phenylbutanamide moiety.
Uniqueness
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group and phenylbutanamide moiety contribute to its potential as a versatile compound in various scientific research applications.
Biological Activity
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.47 g/mol. The compound features a thiadiazole ring which is known for its biological activity, particularly in anticancer applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate thiadiazole derivatives with phenylbutanamide. The synthesis typically follows these steps:
- Formation of Thiadiazole : Reacting 4-methoxybenzylamine with carbon disulfide and hydrazine to form the thiadiazole core.
- Coupling Reaction : The resulting thiadiazole is then coupled with 2-phenylbutanoyl chloride to produce the final compound.
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit notable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that this compound demonstrates significant cytotoxic effects on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The IC50 values for these assays were reported to be in the low micromolar range, indicating potent activity .
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, characterized by phosphatidylserine externalization and activation of caspase pathways .
- Inhibition of DNA Synthesis : It reduces DNA biosynthesis in treated cells, which is crucial for tumor growth inhibition .
- Targeting Specific Proteins : In silico studies suggest that it may interact with key proteins involved in cancer cell proliferation and survival, such as Bcl-2 family proteins and caspases .
Case Studies
Several studies have explored the biological activity of similar thiadiazole derivatives:
-
Study on Thiadiazole Derivatives : A comprehensive review highlighted various 1,3,4-thiadiazole derivatives exhibiting anticancer properties. Among them, compounds with methoxy substitutions showed enhanced activity against breast cancer cell lines .
Compound Name Cell Line Tested IC50 (µM) SCT-4 MCF-7 6.6 SCT-5 MDA-MB-231 8.0 - Mechanistic Insights : Flow cytometry analysis demonstrated that certain derivatives could induce apoptosis without causing cell cycle arrest, indicating a targeted approach to cancer treatment .
Q & A
Basic: What are the established synthetic routes for N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization. For example, thiosemicarbazide derivatives are cyclized using phosphorus oxychloride (POCl₃) under reflux (90°C, 3–6 hours) to generate the 1,3,4-thiadiazole ring .
- Step 2: Functionalization of the thiadiazole ring. The 4-methoxybenzyl group is introduced via nucleophilic substitution or coupling reactions. For instance, acylation with butanoyl chloride in the presence of pyridine yields the final amide moiety .
- Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize byproducts .
- Adjust stoichiometric ratios (e.g., 1.1–1.5 equivalents of acylating agents) to maximize yield .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms the presence of the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and phenylbutanamide protons (δ ~7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ ion at m/z 424.1) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
Advanced: How do structural modifications influence the compound’s biological activity, and what structure-activity relationship (SAR) insights exist?
Answer:
Key SAR findings from analogous thiadiazoles include:
- Methoxy Group Position: Substitution at the para-position (4-methoxy) enhances metabolic stability compared to ortho- or meta-substituted analogs, likely due to reduced steric hindrance .
- Thiadiazole Core: Replacing sulfur with oxygen (e.g., oxadiazole analogs) reduces antimicrobial efficacy, highlighting sulfur’s role in target binding .
- Amide Linker: Bulky substituents (e.g., phenylbutanamide) improve lipophilicity and membrane permeability, as evidenced by logP values >3.5 in similar compounds .
Methodological Insight: Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase (DHFR) or kinase enzymes .
Advanced: What in vitro models are appropriate for evaluating its efficacy, and how should conflicting data between antimicrobial and cytotoxic assays be resolved?
Answer:
- Antimicrobial Models:
- Bacterial Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with MIC assays in Mueller-Hinton broth .
- Fungal Strains: Candida albicans (ATCC 10231) using CLSI M27-A3 guidelines .
- Cytotoxicity Models:
- MTT assay on human fibroblast (e.g., NIH/3T3) or hepatic (HepG2) cell lines to assess selectivity .
- Resolving Data Conflicts:
- Dose-Dependent Analysis: Check if antimicrobial activity (e.g., MIC = 8 µg/mL) occurs below cytotoxic thresholds (e.g., IC₅₀ > 50 µg/mL) .
- Mechanistic Studies: Use transcriptomics or proteomics to distinguish target-specific effects from general cytotoxicity .
Advanced: How can researchers address discrepancies in reported biological activities of structurally similar analogs?
Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., incubation time, inoculum size) using CLSI or OECD guidelines .
- Compound Purity: Validate purity (>95%) via HPLC and elemental analysis. Impurities like unreacted intermediates (e.g., thiosemicarbazones) may skew results .
- Structural Ambiguities: Use X-ray crystallography (e.g., CCDC deposition) to confirm regiochemistry, as misassignment of substituents (e.g., 4-methoxy vs. 2-methoxy) can alter activity .
Basic: What analytical techniques are critical for purity assessment and stability studies?
Answer:
- High-Performance Liquid Chromatography (HPLC):
- Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30) to quantify impurities .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation products .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
- Salt Formation: Prepare hydrochloride or sodium salts to improve aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size ~150 nm) for sustained release, as demonstrated with similar thiadiazoles .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the amide moiety to enhance intestinal absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
